

downstream signaling of 2'2'-cGAMP activation

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Compound of Interest		
Compound Name:	2'2'-cGAMP	
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An In-depth Technical Guide to the Downstream Signaling of 2'3'-cGAMP

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3] It is important to note that while other cGAMP isomers exist, such as the bacterially derived 3'3'-cGAMP, the endogenous high-affinity ligand for mammalian STING is 2'3'-cGAMP, featuring a unique 2'-5' phosphodiester linkage.[4][5] This guide provides a detailed overview of the downstream signaling events following the activation of STING by its endogenous ligand, 2'3'-cGAMP.

Core Signaling Pathway of 2'3'-cGAMP Activation

The activation of STING by 2'3'-cGAMP initiates a multi-step signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.

 Ligand Binding and STING Activation: Under basal conditions, STING resides as a dimer on the endoplasmic reticulum (ER) membrane. The binding of 2'3'-cGAMP to a V-shaped cleft in the cytoplasmic ligand-binding domain of the STING dimer induces a significant conformational change, effectively enclosing the ligand and activating the STING protein.

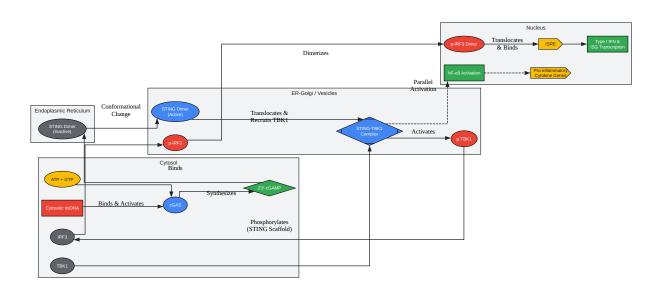
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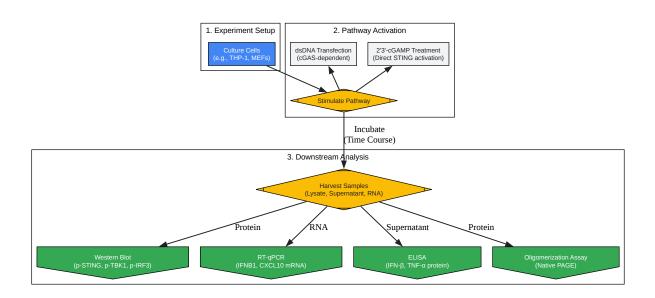


- Translocation and Scaffolding: Activated STING traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to perinuclear vesicles. This translocation is a crucial step for signal propagation.
- TBK1 Recruitment and Activation: During its transit, the C-terminal tail (CTT) of activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then autophosphorylates and phosphorylates STING itself, creating docking sites for further downstream effectors.
- IRF3 Phosphorylation: STING functions as a scaffold, bringing the transcription factor Interferon Regulatory Factor 3 (IRF3) into close proximity with the activated TBK1. TBK1 phosphorylates IRF3 at multiple serine/threonine residues in its C-terminal domain.
- IRF3 Dimerization and Nuclear Translocation: Phosphorylation induces the dimerization of IRF3, which unmasks a nuclear localization signal. The active IRF3 dimer then translocates into the nucleus.
- Type I Interferon Gene Transcription: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes (e.g., IFNB1) and other IFN-stimulated genes (ISGs), driving their transcription.
- NF-κB Pathway Activation: In parallel to the IRF3 axis, STING activation also leads to the induction of the Nuclear Factor-κB (NF-κB) pathway. This is also mediated by TBK1 and leads to the transcription of a distinct set of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.









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